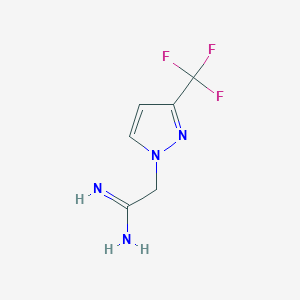

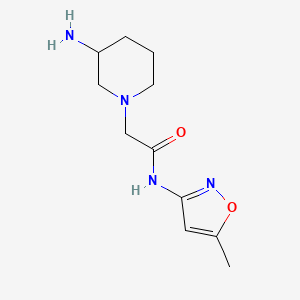

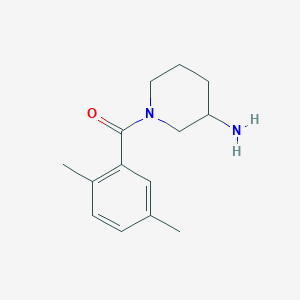

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide

Overview

Description

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide, also known as CPPC, is an organic compound with a molecular formula of C7H10ClN3O. It is a cyclic amide that is derived from piperidine and pyrazine, and is a colorless solid. CPPC has a variety of applications in the scientific research field, with its most prominent use being in the synthesis of various compounds.

Scientific Research Applications

Sigma-1 Receptor Ligands

The compound has been studied for its potential as a sigma-1 receptor ligand . Sigma receptors are involved in several central nervous system disorders, and ligands that can modulate this receptor may have therapeutic potential. Piperidine-4-carboxamide derivatives, including those with a chloropyrazinyl substitution, have shown promise in binding evaluations against sigma-1 and sigma-2 receptors .

Secretory Glutaminyl Cyclase Inhibitors

In Alzheimer’s disease research, piperidine-4-carboxamide derivatives are being explored as inhibitors of secretory glutaminyl cyclase (sQC). Overexpression of sQC in the AD brain leads to the formation of neurotoxic pyroglutamate-amyloid beta peptides. Therefore, compounds that can inhibit sQC are of significant interest as potential treatments for Alzheimer’s disease .

Antimicrobial Agents

Piperidine-4-carboxamides have been identified as potential agents against Mycobacterium abscessus , a nontuberculous mycobacterium that causes lung disease. These compounds target DNA gyrase in the bacteria, which is crucial for bacterial DNA replication and transcription, making them promising candidates for new antimicrobial drugs .

Metabolic Disease Modulators

The compound has been investigated for its role in modulating metabolic diseases. For instance, derivatives of piperidine-4-carboxamide have been found to act as partial agonists of GPBA, a receptor activated by bile acids. Activation of GPBA can lead to increased cAMP levels and secretion of incretins and insulin, suggesting potential applications in the treatment of diabetes .

CCR5 Antagonists for HIV-1

Piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with potent anti-HIV-1 activity. CCR5 is a co-receptor for HIV-1 entry into cells, and antagonists of this receptor can prevent the virus from infecting human cells. This makes such compounds valuable in the development of new therapies for HIV-1 .

Antihypertensive Agents

Research has also been conducted on piperidine-4-carboxamide derivatives as novel antihypertensive agents. These compounds have shown inhibitory activity against T-type Ca(2+) channels, which play a role in cardiovascular function. By modulating these channels, the derivatives may offer a new approach to controlling high blood pressure .

properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCZFQYKCUQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)

![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)